5-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide

Description

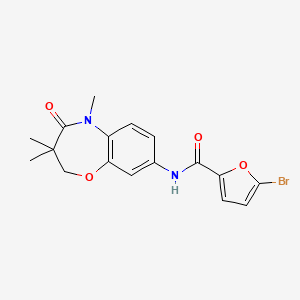

5-Bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide is a heterocyclic compound featuring a benzoxazepin core fused with a substituted furan carboxamide group. The benzoxazepin moiety (a seven-membered ring containing oxygen and nitrogen) is substituted with three methyl groups at positions 3, 3, and 5, and a ketone at position 4. The 5-bromo-furan-2-carboxamide substituent introduces a halogenated aromatic system, likely influencing electronic properties and intermolecular interactions.

Properties

IUPAC Name |

5-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O4/c1-17(2)9-23-13-8-10(4-5-11(13)20(3)16(17)22)19-15(21)12-6-7-14(18)24-12/h4-8H,9H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXZHCOLSPHIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide typically involves multiple steps:

Formation of the Benzoxazepine Core: The benzoxazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable carbonyl compound.

Bromination: The furan ring is brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

Amidation: The final step involves the coupling of the brominated furan derivative with the benzoxazepine core through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzoxazepine ring, potentially converting it to an alcohol.

Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.

Major Products

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Alcohol derivatives of the benzoxazepine ring.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

Material Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving brominated aromatic compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoxazepine ring may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Substituent Effects

- Target vs. BK47399 : Replacing BK47399’s acetamide with 5-bromo-furan-2-carboxamide increases molecular weight by ~61% and introduces bromine, enhancing electronegativity and steric bulk. The bromine atom may improve binding affinity via halogen bonding in biological targets .

- Target vs. BK47745 : While both share the 5-bromo-furan-2-carboxamide group, the target’s benzoxazepin core differs from BK47745’s oxazole-ethyl chain. The benzoxazepin’s rigidity and puckering (discussed below) could confer distinct conformational stability compared to BK47745’s flexible ethyl linker .

Hydrogen Bonding and Crystal Packing

In contrast, BK47399’s acetamide has reduced hydrogen-bonding capacity due to its smaller size, possibly leading to less stable crystal lattices. BK47745’s oxazole ring may engage in π-π stacking, but its ethyl spacer could reduce directional hydrogen bonding .

Ring Puckering and Conformation

The benzoxazepin ring in the target compound likely exhibits puckering, as described by Cremer and Pople’s coordinates . This puckering could influence the molecule’s three-dimensional shape, affecting its interaction with biological targets.

Research Findings and Implications

- Bioactivity : The bromine atom may enhance lipophilicity, improving membrane permeability compared to BK47397. This aligns with trends in halogenated drug design .

- Synthetic Accessibility : The benzoxazepin core’s synthesis likely requires multi-step ring-forming reactions, whereas BK47745’s oxazole-ethyl group might be simpler to functionalize.

- Crystallography : Structural determination of the target compound would benefit from SHELX-based refinement (for small-molecule precision) and ORTEP-III for visualizing puckering and hydrogen-bonding networks .

Biological Activity

The compound 5-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a furan ring and a benzoxazepine moiety, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that brominated indole derivatives often exhibit significant antitumor properties. The incorporation of a bromine atom in the structure has been linked to enhanced cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural features can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell division.

- Induction of Apoptosis : Evidence suggests that it could activate apoptotic pathways in cancer cells.

- Calcium Channel Blockade : Similar compounds have demonstrated calcium channel blocker activity, which could contribute to their therapeutic effects .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

- Antitumor Efficacy : A study on brominated indole derivatives reported significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the disruption of mitochondrial function and subsequent activation of apoptotic pathways .

- Calcium Channel Blocker Activity : In isolated rat ileum and lamb carotid artery models, compounds with similar structures exhibited notable calcium channel blocking effects, suggesting potential cardiovascular applications .

- Structure-Activity Relationship (SAR) : The presence of the furan and benzoxazepine rings appears crucial for maintaining biological activity. Variations in substituents can significantly alter potency and selectivity against different biological targets .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.